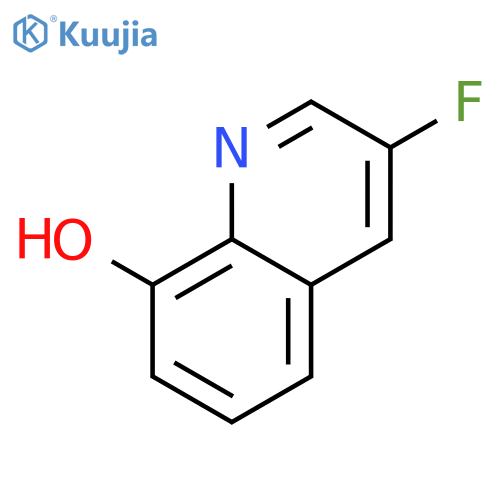Cas no 142363-59-5 (3-fluoroquinolin-8-ol)

3-fluoroquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 3-fluoroquinolin-8-ol
- AS-41451
- DB-228626
- AKOS025146531
- CHEMBL3633897
- DTXSID70857280
- AMY26159
- SCHEMBL18229801
- 3-fluoro-8-quinolinol
- 142363-59-5
- MFCD18414585
- CS-0446093
- A850650
- SB67932
-
- MDL: MFCD18414585
- インチ: InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
- InChIKey: YPZUUMHSIYTYEF-UHFFFAOYSA-N
- SMILES: C1=CC2=CC(=CN=C2C(=C1)O)F
計算された属性
- 精确分子量: 163.043341977g/mol
- 同位素质量: 163.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 33.1Ų
3-fluoroquinolin-8-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437945-100mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 100mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D256947-1g |
3-fluoroquinolin-8-ol |
142363-59-5 | 95% | 1g |
$715 | 2024-05-24 | |
| eNovation Chemicals LLC | Y1222345-1g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 95% | 1g |
$1000 | 2024-06-03 | |
| abcr | AB447530-1 g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 1g |
€1,185.00 | 2022-06-10 | ||
| abcr | AB447530-250 mg |
3-Fluoroquinolin-8-ol |
142363-59-5 | 250MG |
€501.30 | 2022-06-10 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2120-500MG |
3-fluoroquinolin-8-ol |
142363-59-5 | 95% | 500MG |
¥ 2,389.00 | 2023-04-06 | |
| Aaron | AR009ZGM-1g |
3-Fluoroquinolin-8-ol |
142363-59-5 | 97% | 1g |
$631.00 | 2025-01-23 | |
| abcr | AB447530-250mg |
3-Fluoroquinolin-8-ol; . |
142363-59-5 | 250mg |
€508.70 | 2024-08-03 | ||
| abcr | AB447530-1g |
3-Fluoroquinolin-8-ol; . |
142363-59-5 | 1g |
€1188.50 | 2024-08-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2120-100mg |
3-fluoroquinolin-8-ol |
142363-59-5 | 95% | 100mg |
¥857.0 | 2024-04-24 |
3-fluoroquinolin-8-ol 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-fluoroquinolin-8-olに関する追加情報
3-Fluoroquinolin-8-ol: A Comprehensive Overview
3-fluoroquinolin-8-ol (CAS No. 142363-59-5) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline skeleton with a hydroxyl group at the 8-position and a fluorine atom at the 3-position, exhibits a range of interesting chemical and biological properties. Recent advancements in synthetic methodologies and computational modeling have further elucidated its potential applications, making it a subject of intense research interest.
The synthesis of 3-fluoroquinolin-8-ol has been a focal point for chemists due to the challenges posed by its complex structure. Traditional methods often involve multi-step reactions, including Friedlander annulation and subsequent functionalization. However, recent studies have explored more efficient routes, such as microwave-assisted synthesis and catalytic asymmetric approaches. These innovations not only enhance the yield but also improve the purity of the compound, which is crucial for its application in drug discovery and material synthesis.
One of the most promising areas of research involving 3-fluoroquinolin-8-ol is its role in drug development. The compound's quinoline backbone is known for its ability to interact with various biological targets, including enzymes and receptors. For instance, recent studies have demonstrated that 3-fluoroquinolin-8-ol exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer therapies. Additionally, its hydroxyl group at the 8-position facilitates further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
In the realm of materials science, 3-fluoroquinolin-8-ol has shown potential as a building block for advanced materials such as organic semiconductors and coordination polymers. Its ability to form stable coordination bonds with metal ions has led to the development of novel materials with applications in sensing, catalysis, and energy storage. For example, researchers have reported the use of 3-fluoroquinolin-8-ol in constructing metalloporphyrins with exceptional photovoltaic properties.
The chemical stability and reactivity of 3-fluoroquinolin-8-ol are also subjects of ongoing investigation. Studies have shown that the compound undergoes various transformations under specific reaction conditions, such as oxidation, reduction, and cyclization. These reactions not only expand the scope of its applications but also provide insights into the fundamental principles of organic chemistry.
From an environmental perspective, understanding the degradation pathways of 3-fluoroquinolin-8-ol is essential for assessing its ecological impact. Recent research has focused on biodegradation studies under simulated environmental conditions, revealing that the compound can undergo microbial transformation under certain conditions. This knowledge is critical for ensuring sustainable practices in its production and application.
In conclusion, 3-fluoroquinolin-8-ol (CAS No. 142363-59-5) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic techniques and functionalization strategies, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new facets of this compound's properties and potential uses, 3-fluoroquinolin-8 ol is poised to play an increasingly significant role in shaping future innovations.
142363-59-5 (3-fluoroquinolin-8-ol) Related Products
- 1167056-03-2(6-Fluoroquinolin-3-ol)
- 1261784-49-9(8-Fluoroquinolin-3-ol)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 122274-98-0(1,6-Anhydro-β-d-cellopentose)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
